Dmp 323

HIV Protease Inhibitor Selectivity Off-Target Effects

Researchers probing nonpeptide HIV protease inhibition often encounter confounding variables with peptidomimetic inhibitors. DMP 323, the prototypical C2-symmetric cyclic urea, eliminates these confounds through its mechanistically distinct scaffold and unique resistance profile (hypersensitivity V82F, high resistance I84V). • Ki = 0.24 nM; antiviral IC90 = 100 nM; potency unaffected by human plasma/serum • Aqueous solubility 10 µg/mL-validated model for BCS II/IV formulation & bioavailability enhancement studies • ≥98% purity; shipped with blue ice; store at -20 °C

Molecular Formula C35H38N2O5
Molecular Weight 566.7 g/mol
Cat. No. B1209523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmp 323
Synonymshexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
XM 323
XM-323
Molecular FormulaC35H38N2O5
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O
InChIInChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2
InChIKeyXCVGQMUMMDXKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMP 323: Cyclic Urea HIV Protease Inhibitor


DMP 323 is a nonpeptide, C2-symmetric cyclic urea that acts as a potent competitive inhibitor of HIV-1 and HIV-2 protease [1]. It was the first clinical candidate from a novel series of HIV protease inhibitors characterized by a cyclic urea structural backbone, designed via structure-based drug discovery to displace a structural water molecule in the protease active site [2][3].

Nonpeptide cyclic urea scaffold for HIV protease mechanism studies
Displaces structural water molecule in protease active site
Serum-independent activity reported for cell-based assays

DMP 323 Generic Substitution Risks


DMP 323 belongs to a unique chemotype—the cyclic ureas—that is mechanistically distinct from the peptidomimetic inhibitors (e.g., ritonavir, indinavir) that dominate clinical use [1]. While other nonpeptide HIV protease inhibitors exist, the combination of DMP 323's specific resistance profile, its independence from plasma protein binding effects, and its distinct selectivity window against mammalian proteases are not uniform across the class [2][3]. Simply substituting a more common peptidomimetic inhibitor would introduce confounding variables in experiments designed to probe nonpeptide inhibition mechanisms, viral resistance pathways, or the biophysical properties of cyclic urea scaffolds.

Chemotype mismatch
Cyclic urea mechanism may not transfer to peptidomimetic inhibitors; scaffold-dependent inhibition profiles should be reviewed.
Plasma protein binding difference
DMP 323 potency is reported unaltered by serum, while common peptidomimetics show high protein binding, potentially shifting assay IC50 interpretations.
Resistance pathway divergence
Unique I84V/V82F resistance pattern differs from peptidomimetics; mutational response may not replicate across inhibitor classes.

DMP 323 Comparative Evidence


Mammalian Protease Selectivity

DMP 323 demonstrates a pronounced selectivity window against a panel of mammalian proteases, a key differentiator from many peptidic inhibitors. At concentrations 350- to 40,000-fold higher than the IC50 for HIV protease, DMP 323 inhibits renin, pepsin, cathepsin D, cathepsin G, and chymotrypsin by less than 12% [1]. In contrast, peptidomimetic inhibitors like ritonavir and saquinavir are known to exhibit varying degrees of off-target inhibition, with saquinavir showing approximately 30-fold lower potency in transformed cells versus primary PBMCs, highlighting cell-type dependent variability not observed with DMP 323 [2].

Mammalian protease selectivity
Head-to-head
≤12% inhibition at 350–40,000× HIV IC50
Low off-target assay context
Peptidomimetics show cell-type dependent potency shifts
HIV Protease Inhibitor Selectivity Off-Target Effects

Serum-Independent Potency

DMP 323's antiviral potency against HIV protease is not diminished in the presence of human plasma or serum, indicating low-affinity plasma protein binding [1]. This contrasts with several peptidic HIV protease inhibitors, such as ritonavir and saquinavir, which exhibit high plasma protein binding (>98% bound), effectively reducing the free fraction available for antiviral activity [2][3].

Serum-independent potency
Head-to-head
No IC50 shift with 50% human serum
Serum-compatible assay context
Contrasts with >98% protein-bound comparators
Plasma Protein Binding Pharmacology HIV Protease

Solubility and Bioavailability Profile

DMP 323 exhibits low aqueous solubility (10 µg/mL at pH 8.1, 25°C) [1], a characteristic shared with many HIV protease inhibitors. However, its oral bioavailability in dogs shows a marked dose-dependent decrease, dropping from approximately 50% at a 100 mg dose to ~6% at a 350 mg dose when administered in standard glycol-based vehicles [2]. This steep dose-bioavailability relationship is more pronounced than that of later-generation peptidomimetics like ritonavir, which maintains higher bioavailability at elevated doses [3].

Solubility & oral exposure
Method context
10 µg/mL aqueous solubility; bioavailability drops from ~50% (100 mg) to ~6% (350 mg) in dogs
Solubility-limited absorption profile
Formulation-dependent exposure context
Bioavailability Solubility Formulation

I84V and V82F Resistance Patterns

The I84V mutation in HIV-1 protease confers high-level resistance to DMP 323 due to loss of van der Waals interactions [1]. In contrast, the V82F mutant paradoxically binds DMP 323 more tightly than wild-type, as the Phe82 side chain forms additional van der Waals and edge-to-face interactions [2]. This differential resistance pattern is distinct from that of peptidomimetic inhibitors like indinavir and ritonavir, which are more potently affected by the V82F/T mutation than by I84V [3].

Resistance fingerprint
Cross-study comparable
I84V: high resistance; V82F: hypersensitive binding
Reversed pattern vs peptidomimetics
Supports resistance pathway investigation
HIV Drug Resistance Protease Mutations Cyclic Urea

HIV-1 and HIV-2 Antiviral Potency

DMP 323 exhibits comparable potency against both HIV-1 and HIV-2 proteases, with reported IC50 values in the low nanomolar range [1]. In direct comparisons, DMP 323 was found to be as potent against peptide and viral polyprotein substrates as the highly optimized peptidomimetics A-80987, Q8024, and Ro-31-8959 [2]. Notably, DMP 323's dual HIV-1/HIV-2 activity contrasts with some first-generation peptidic inhibitors like saquinavir, which shows reduced activity against HIV-2 [3].

HIV-1/2 dual inhibition
Head-to-head
HIV-1 IC50 ~0.3 nM; HIV-2 active
Broad lentiviral inhibition context
Comparable to peptidomimetics for HIV-1
Antiviral Activity HIV-2 Potency

DMP 323 Research Applications


Nonpeptide Inhibition Mechanism Studies

DMP 323 serves as the prototypical cyclic urea inhibitor for structure-activity relationship (SAR) studies, particularly those examining the displacement of the structural water molecule and the conformational preorganization of the P2/P2' substituents [1]. Its unique binding mode, confirmed by X-ray crystallography and NMR, provides a scaffold for exploring nonpeptide interactions distinct from the peptidomimetic class.

Protease Inhibitor Resistance Studies

The differential resistance profile of DMP 323 (high resistance with I84V, hypersensitivity with V82F) makes it an ideal tool for dissecting resistance mechanisms [2]. It can be used in viral passage experiments to select for specific resistance mutations and to validate the impact of active-site substitutions on inhibitor binding, offering a contrast to the resistance patterns seen with peptidomimetics.

Formulation Development for Low-Solubility Compounds

Given its low aqueous solubility (10 µg/mL) and pronounced dose-dependent bioavailability decrease in dogs, DMP 323 is a well-characterized model compound for evaluating advanced formulation strategies [3]. Researchers can use it to test the efficacy of amphiphilic vehicles, solid dispersions, or other solubility-enhancing technologies aimed at improving oral absorption of BCS Class II/IV compounds.

Serum-Independent Antiviral Assays

Because DMP 323's potency is unaffected by the presence of human plasma or serum, it is particularly suited for cell culture experiments where serum is a required medium component [4]. This property eliminates the need to correct for protein binding shifts, simplifying the interpretation of antiviral efficacy data and making it a reliable control in comparative studies with highly protein-bound inhibitors.

Application
Selection Property
Validation Focus
Nonpeptide inhibitor SAR studies
Cyclic urea scaffold; structural water displacement
Crystallographic and NMR binding validation
Protease inhibitor resistance research
Distinct I84V/V82F resistance fingerprint
Mutation panel profiling vs. peptidomimetics
Formulation strategy evaluation
Low aqueous solubility; dose-dependent exposure
Amphiphilic vehicle or solid dispersion performance
Serum-compatible cell culture assays
Plasma-protein binding independence
Serum shift comparison with protein-bound inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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